1H-4,9-Epithionaphtho[2,3-d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-4,9-Epithionaphtho[2,3-d]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-4,9-Epithionaphtho[2,3-d]imidazole typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-4,9-Epithionaphtho[2,3-d]imidazole undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents to introduce halide groups into the molecule.
Common Reagents and Conditions:
Oxidation: TBHP, mild temperatures.
Reduction: Sodium borohydride, room temperature.
Substitution: Halogenating agents, controlled temperatures.
Major Products: The major products formed from these reactions include various substituted imidazoles and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
1H-4,9-Epithionaphtho[2,3-d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-4,9-Epithionaphtho[2,3-d]imidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation.
Comparison with Similar Compounds
1H-Naphtho[2,3-d]imidazole: Shares a similar core structure but lacks the epithio group.
2-Substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones: These compounds have been studied for their antiproliferative activity against cancer cells.
Uniqueness: 1H-4,9-Epithionaphtho[2,3-d]imidazole stands out due to its unique epithio group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
337973-25-8 |
---|---|
Molecular Formula |
C11H6N2S |
Molecular Weight |
198.25 g/mol |
IUPAC Name |
14-thia-10,12-diazatetracyclo[6.5.1.02,7.09,13]tetradeca-1(13),2,4,6,8,10-hexaene |
InChI |
InChI=1S/C11H6N2S/c1-2-4-7-6(3-1)10-8-9(11(7)14-10)13-5-12-8/h1-5H,(H,12,13) |
InChI Key |
PKAVQPOPNWWQKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2S3)N=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.